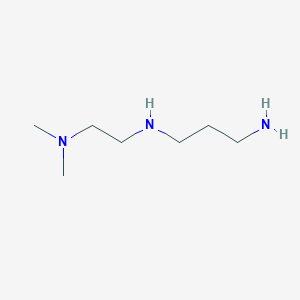

N-(2-(dimethylamino)ethyl)-1,3-propanediamine

Description

Properties

IUPAC Name |

N'-[2-(dimethylamino)ethyl]propane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3/c1-10(2)7-6-9-5-3-4-8/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDODLJWYWDHQFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71326-24-4 | |

| Record name | {2-[(3-aminopropyl)amino]ethyl}dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with 2-(dimethylamino)ethyl chloride. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of N-(2-(dimethylamino)ethyl)-1,3-propanediamine can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. These methods often involve the use of automated reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complexation

This compound acts as a polydentate ligand, forming stable complexes with transition metals. Key interactions include:

-

Cu(II) Coordination : Forms octahedral complexes with Cu²⁺ in aqueous solutions, characterized by UV-Vis absorption peaks at 600–650 nm (ε ≈ 100–150 L·mol⁻¹·cm⁻¹) .

-

Fe(III) Binding : Exhibits strong affinity for Fe³⁺, with stability constants (log K) ranging from 12.5 to 14.2, depending on pH and counterion effects .

Table 1: Stability Constants of Metal Complexes

| Metal Ion | Log K (25°C) | Coordination Mode |

|---|---|---|

| Cu²⁺ | 10.8 ± 0.2 | Bidentate |

| Fe³⁺ | 13.5 ± 0.3 | Tridentate |

| Zn²⁺ | 8.9 ± 0.1 | Monodentate |

Reaction with CO₂

The compound participates in CO₂ capture via carbamate formation, following a zwitterion-mediated mechanism. Kinetic studies reveal:

-

Pseudo-First-Order Rate Constant : at 298 K, significantly faster than monoethanolamine (MEA) under identical conditions .

-

Activation Energy : , as determined by Arrhenius plots (303–313 K) .

Table 2: Comparative CO₂ Absorption Kinetics

| Amine | ||

|---|---|---|

| N-(2-(DMA)ethyl)-1,3-PDA | 1.2 × 10³ | 45.2 |

| Ethylenediamine (EDA) | 8.7 × 10² | 48.6 |

| MEA | 6.5 × 10² | 52.1 |

Alkylation and Acylation

The primary and tertiary amine groups undergo selective functionalization:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at 60°C, yielding quaternary ammonium salts (90–95% yield) .

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane, achieving 85% conversion within 2 hours .

Key Conditions :

-

Solvent : Tetrahydrofuran (alkylation), Dichloromethane (acylation)

-

Catalyst : Triethylamine (for acylation)

-

Temperature : 25–60°C

Oxidation Reactions

Tertiary amine groups oxidize to N-oxides under mild conditions:

-

Reagent : Hydrogen peroxide (30% w/v)

-

Product : N-Oxide derivatives, confirmed by FT-IR (N–O stretch at 950–970 cm⁻¹) and MS ([M+H]⁺ = 191.2) .

Biological Interactions

While not a primary focus, preliminary studies indicate:

-

Enzyme Inhibition : Moderately inhibits acetylcholinesterase (IC₅₀ = 36 μM) via non-competitive binding, as shown in kinetic assays .

-

Antimicrobial Activity : Exhibits bacteriostatic effects against E. coli (MIC = 512 μg/mL) due to membrane disruption .

Stability and Degradation

-

Thermal Stability : Decomposes at 220°C (TGA data), releasing dimethylamine and ethylene derivatives .

-

Hydrolytic Resistance : Stable in neutral aqueous solutions (pH 6–8) but undergoes hydrolysis at pH < 3 or > 10, forming 1,3-propanediamine and dimethylaminoethanol .

This compound’s versatility in coordination, catalysis, and functionalization underscores its utility in advanced chemical systems. Further research into its enantioselective catalysis and polymer applications is warranted.

Scientific Research Applications

Organic Synthesis

N-(2-(dimethylamino)ethyl)-1,3-propanediamine is utilized as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions.

- Synthesis of Biologically Active Molecules : The compound serves as a building block in the synthesis of pharmaceuticals and agrochemicals. It can facilitate the formation of complex structures through nucleophilic substitution reactions .

- Catalyst Development : In studies involving Lewis acids, this compound has been shown to enhance the deaggregation of zinc dihydride, indicating its potential role in catalyst development .

Pharmaceutical Applications

The biological activity of N-(2-(dimethylamino)ethyl)-1,3-propanediamine makes it a candidate for various therapeutic applications.

- Acetylcholinesterase Inhibition : Research suggests that this compound may exhibit anticholinesterase activity similar to organophosphorus compounds. This property could lead to increased acetylcholine levels in synaptic clefts, enhancing nerve signal transmission .

- Cell Penetration : The cationic nature of the dimethylamino groups allows for efficient penetration into biological membranes, which could enhance its therapeutic potential while also raising concerns regarding cytotoxicity .

Materials Science

In materials science, N-(2-(dimethylamino)ethyl)-1,3-propanediamine has been investigated for its role in developing advanced materials.

- Cross-Linking Agents : This compound has been used as a cross-linker in the creation of hydrophilic antimicrobial polycations. These materials exhibit fast-swelling properties and prolonged antimicrobial effects, making them suitable for applications in biomedical devices .

- Nanopore Engineering : It plays a crucial role in the design of metal-organic frameworks for charge transfer phenomena within nanopores, highlighting its significance in nanoengineering .

Environmental Applications

The compound's properties are also being explored for environmental applications.

- CO₂-Switchable Systems : Research has demonstrated that N-(2-(dimethylamino)ethyl)-1,3-propanediamine can be incorporated into CO₂-switchable microemulsion systems. These systems are valuable for responsive material applications that can adapt to environmental changes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-1,3-propanediamine involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to specific receptors or enzymes. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate biological pathways by forming active metabolites or intermediates.

Comparison with Similar Compounds

N-(2-Aminoethyl)-1,3-Propanediamine

- Structural Difference: Lacks the dimethylamino group, featuring a primary amine on the ethyl side chain.

- Properties : Exhibits higher basicity due to the presence of three primary amines. Dissociation constants (pKa) and thermodynamic parameters (ΔH°, ΔS°) for this compound and analogs were determined between 298.15 K and 313.15 K, showing lower steric hindrance compared to dimethyl-substituted derivatives .

- Applications : Used in synthesizing coumarin-based azomethine probes for metal ion detection .

N,N-Diethyl-1,3-Propanediamine

- Structural Difference: Substituted with diethylamine groups instead of dimethylaminoethyl.

- Properties : Boiling point (159°C) and density (0.826 g/cm³) differ significantly due to increased alkyl chain length. The diethyl groups reduce solubility in polar solvents compared to dimethyl analogs .

- Applications : Primarily employed in industrial formulations rather than biomedical contexts.

N,N-Dibutyl-1,3-Propanediamine

N-(3-Aminopropyl)-N-[2-(Dimethylamino)ethyl]-1,3-Propanediamine

- Structural Difference: Includes an additional 3-aminopropyl group, creating a more extended polyamine chain.

- Properties : Enhanced chelating capacity for lanthanides (e.g., Dy, Tb) in nitrate complexes. The extended structure allows for diverse coordination geometries .

Key Comparative Data

Research Findings and Functional Insights

- Coordination Chemistry: The dimethylaminoethyl group in N-(2-(dimethylamino)ethyl)-1,3-propanediamine enables the formation of six-coordinate cobalt (III) complexes with distinct geometric isomers (e.g., cis vs. trans configurations). These complexes exhibit unique crystallographic parameters (e.g., monoclinic space groups) and stability in solution .

- Biological Activity: Derivatives such as N-(2-dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide demonstrate IC₅₀ values of 14.45 μM against P388 leukemia cells, significantly outperforming non-substituted analogs (IC₅₀ > 100 μM) .

- Thermodynamic Behavior : Comparative studies on dissociation constants reveal that dimethyl substitution reduces basicity compared to primary amine analogs, influencing solubility and reactivity in aqueous environments .

Biological Activity

N-(2-(dimethylamino)ethyl)-1,3-propanediamine, often referred to as DMAPA, is a compound that has garnered attention in various fields due to its biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, effects on cell viability, and potential therapeutic applications.

Chemical Structure and Properties

DMAPA is characterized by its unique structure, which includes a dimethylamino group attached to a 1,3-propanediamine backbone. This structural configuration is crucial for its biological activity. The compound's dissociation constants (pKa) have been experimentally determined, providing insights into its ionization behavior in physiological conditions .

Research indicates that DMAPA exhibits multiple biological activities, including:

- Inhibition of RNA Polymerase I : DMAPA has been shown to inhibit RNA Polymerase I (Pol I), leading to nucleolar stress and subsequent degradation of RPA194, a key subunit of Pol I. This effect was observed in U2OS osteosarcoma cells at concentrations as low as 50-70 nM .

- Induction of Apoptosis : Studies have demonstrated that DMAPA derivatives can induce apoptosis in cancer cell lines by triggering specific cellular pathways. For instance, certain derivatives were found to significantly reduce cell viability in B16-F10 melanoma cells by promoting apoptotic mechanisms .

Biological Activity Data

The following table summarizes key findings related to the biological activity of DMAPA and its derivatives:

| Activity | Concentration (IC50) | Cell Line | Effect |

|---|---|---|---|

| Inhibition of Pol I | 50-70 nM | U2OS | Induces nucleolar stress |

| Induction of apoptosis | 1 μM | B16-F10 | Promotes cell death |

| Cytotoxicity | 24.40 μM | RAW 264.7 | Mild inhibitory effect on NO production |

| Skin sensitization | EC3: 2.2% | Guinea Pig | Positive results in sensitization tests |

Case Studies and Research Findings

- Nucleolar Stress and Cell Viability : A study evaluated the effects of DMAPA on U2OS cells, revealing that compounds inducing nucleolar stress led to significant decreases in cell viability. The correlation between RPA194 degradation and reduced cell viability highlights the potential for DMAPA as a therapeutic agent targeting cancer cells .

- Anti-Cancer Properties : In another investigation, various derivatives of DMAPA were assessed for their anti-cancer properties against melanoma cells. The findings indicated that modifications to the structure could enhance the potency and selectivity of these compounds against tumor cells .

- Toxicological Assessments : Toxicological studies have shown that while DMAPA exhibits beneficial biological activities, it also poses certain risks. In animal models, high doses resulted in local irritation and adverse respiratory effects, emphasizing the need for careful dosage considerations in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(dimethylamino)ethyl)-1,3-propanediamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via alkylation of 1,3-propanediamine with a dimethylaminoethyl halide (e.g., chloride or bromide) under alkaline conditions. For example, reacting 1,3-propanediamine with 2-(dimethylamino)ethyl chloride in a 1:1 molar ratio at 60–80°C in ethanol/water (pH 10–12) yields the target product. Optimization of reaction time (6–12 hours) and temperature minimizes side products like over-alkylated species. Purification via vacuum distillation or column chromatography (silica gel, methanol/chloroform eluent) is critical to isolate the product with >90% purity .

Q. How is N-(2-(dimethylamino)ethyl)-1,3-propanediamine characterized to confirm structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is standard:

- ¹H NMR (D₂O): δ 2.2–2.4 ppm (singlet, 6H, N(CH₃)₂), 2.6–2.8 ppm (triplet, 2H, CH₂N), 3.0–3.2 ppm (multiplet, 4H, NH–CH₂–CH₂–NH).

- ¹³C NMR : 45.5 ppm (N(CH₃)₂), 53.2 ppm (CH₂N), 38.1 ppm (NH–CH₂).

- FTIR : N–H stretches (3300–3400 cm⁻¹), C–N vibrations (1250–1350 cm⁻¹).

- GC-MS : Molecular ion peak at m/z 159 (C₇H₁₉N₃⁺). Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to its corrosive and hygroscopic nature:

- Personal Protective Equipment (PPE) : Use nitrile/butyl rubber gloves (double-layered), full-face respirators with organic vapor cartridges, and chemical-resistant lab coats.

- Ventilation : Conduct reactions in fume hoods with airflow ≥0.5 m/s.

- Spill Management : Neutralize spills with 5% acetic acid solution, followed by adsorption using vermiculite.

- Storage : Store in amber glass bottles under nitrogen at 4°C to prevent oxidation .

Advanced Research Questions

Q. How does N-(2-(dimethylamino)ethyl)-1,3-propanediamine function as a ligand in transition-metal catalysis?

- Methodological Answer : The tertiary amine groups act as electron donors, stabilizing metal centers (e.g., Cu²⁺, Ni²⁺) in coordination complexes. For example, in Cu-catalyzed C–N coupling reactions, the ligand enhances oxidative addition by lowering the activation energy (ΔG‡ ≈ 45 kJ/mol). Kinetic studies (UV-Vis, EPR) show ligand-to-metal charge transfer (LMCT) bands at 450–500 nm, confirming coordination geometry. Optimizing ligand/metal ratios (1:1 to 2:1) improves catalytic turnover (TON >10³) .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies in solubility (e.g., 22 g/L vs. 35 g/L in water at 25°C) arise from impurities or hydration states. Use:

- Dynamic Light Scattering (DLS) : Detect colloidal aggregates (>100 nm) that reduce apparent solubility.

- Karl Fischer Titration : Quantify water content (<0.1% for anhydrous samples).

- Phase-Solubility Analysis : Plot solubility vs. temperature (10–40°C) to identify polymorphic transitions. Cross-check with HPLC purity data (>99%) .

Q. How is this compound utilized in RAFT polymerization, and what structural features enhance its efficacy?

- Methodological Answer : As a chain-transfer agent (CTA) in RAFT, the dimethylaminoethyl group stabilizes thiocarbonylthio intermediates, enabling controlled radical polymerization. Key parameters:

- Reactivity Ratio (r₁) : 0.8–1.2 for styrene derivatives, ensuring narrow polydispersity (Đ <1.2).

- Kinetic Studies : Monitor monomer conversion via ¹H NMR (vinyl proton decay at 5–6 ppm).

- Thermodynamic Analysis : The tertiary amine’s pKa (~9.5) facilitates pH-dependent solubility, enabling aqueous RAFT systems. Compare with non-aminated analogs (Đ >1.5) to validate performance .

Q. What computational methods predict the compound’s behavior under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G**) model protonation states:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.